2,4-Dinitrobenzenesulfonate

Descripción general

Descripción

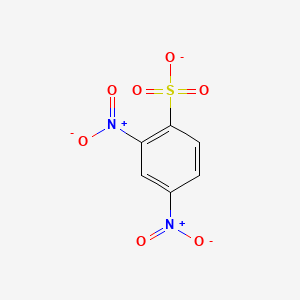

2,4-dinitrobenzenesulfonate is the arenesulfonate oxoanion that is benzenesulfonate anion with two nitro substituents in the 2- and 4-positions. It is a C-nitro compound and an arenesulfonate oxoanion. It is a conjugate base of a 2,4-dinitrobenzenesulfonic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,4-Dinitrobenzenesulfonate is characterized by its sulfonate group and two nitro groups attached to a benzene ring. Its molecular formula is CHNOS, with a molecular weight of approximately 270.15 g/mol. The compound's structure contributes to its reactivity, particularly with thiol groups in proteins, making it valuable in biochemical assays.

Biochemical Assays

Reactivity with Thiols : DNBS is known for its ability to react with thiol groups in proteins, leading to the modification of cysteine residues. This reaction is catalyzed by glutathione S-transferases (GSTs), which play a crucial role in cellular detoxification processes. The formation of mixed disulfides can alter protein function and signaling pathways, making DNBS a useful tool for studying protein interactions and modifications .

Oxidative Stress Measurement : Recent studies have utilized DNBS derivatives as probes for measuring oxidative stress within cells. For instance, a study demonstrated that a derivative of DNBS could effectively monitor intracellular glutathione levels under oxidative stress conditions. This highlights its utility in assessing cellular redox status and understanding oxidative stress-related diseases .

Organic Synthesis

DNBS serves as a reagent in organic synthesis, particularly in the synthesis of aromatic compounds and polymers. It facilitates reactions that introduce sulfonate groups into various chemical structures, enhancing their solubility and reactivity .

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing aromatic compounds |

| Enzyme Inhibition Studies | Employed to study enzyme activity through thiol modification |

| Protein Modification | Reacts with cysteine residues for biochemical analysis |

Environmental Science

In environmental research, DNBS is used to study the effects of pollutants on biological systems. Its ability to induce oxidative stress makes it valuable for investigating the impacts of environmental toxins on cellular health .

Case Study 1: Monitoring Oxidative Stress

A study published in Nature described the synthesis of a new thiol-sensitive dye based on DNBS used to measure oxidative stress in hepatocellular carcinoma (HepG2) cells. The probe showed a significant increase in fluorescence intensity when reacting with glutathione (GSH), confirming its effectiveness in live cell imaging.

| Parameter | Value |

|---|---|

| Cell Line | HepG2 |

| GSH Concentration | 1:100 (GGDNBS:GSH ratio) |

| Fluorescence Increase | 7.5 times |

This study illustrates how DNBS derivatives can be employed for real-time monitoring of cellular responses to oxidative stress.

Case Study 2: Allergic Reaction Studies

In another investigation, DNBS was utilized to study its effects on mast cells. The compound induced degranulation in RBL-1 cells, which are a model for mast cell activation. The peak current attributed to serotonin release was measured, demonstrating the compound's role in triggering allergic responses.

Safety and Toxicity Considerations

While DNBS has valuable applications in research, it is essential to consider its safety profile. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects such as skin irritation and respiratory issues . Therefore, appropriate safety measures should be implemented when handling this compound.

Propiedades

IUPAC Name |

2,4-dinitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOJUAKDTOOXRF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2O7S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261189 | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46686-40-2 | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46686-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,4-dinitro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.